molecular formula C12H12OS B13176404 (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol

(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol

Cat. No.: B13176404
M. Wt: 204.29 g/mol
InChI Key: FMRQFCJATDAHLB-SECBINFHSA-N
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Description

(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol is a chiral compound featuring a thiophene ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

(1R)-1-(4-thiophen-2-ylphenyl)ethanol

InChI

InChI=1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m1/s1

InChI Key

FMRQFCJATDAHLB-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=CS2)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)O

Origin of Product

United States

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